![molecular formula C14H22N2O2 B600159 tert-Butyl [3-(4-aminophenyl)propyl]carbamate CAS No. 180147-82-4](/img/structure/B600159.png)

tert-Butyl [3-(4-aminophenyl)propyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

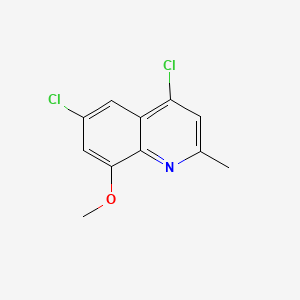

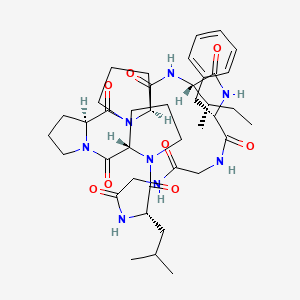

“tert-Butyl [3-(4-aminophenyl)propyl]carbamate” is a chemical compound with the molecular formula C14H22N2O2 . It is a carbamate derivative, which is a key structural motif in many approved drugs and prodrugs .

Synthesis Analysis

The synthesis of carbamate derivatives like “tert-Butyl [3-(4-aminophenyl)propyl]carbamate” involves the use of reagents such as 4-florobenzoic acid, DIPEA, EDCI, and HOBt . The compound is obtained as a white-colored solid after chromatography on a silica gel column .Molecular Structure Analysis

The molecular structure of “tert-Butyl [3-(4-aminophenyl)propyl]carbamate” can be represented by the InChI code:InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-4-5-11-6-8-12(15)9-7-11/h6-9H,4-5,10,15H2,1-3H3,(H,16,17) . The compound has a molecular weight of 250.34 g/mol . Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl [3-(4-aminophenyl)propyl]carbamate” include a molecular weight of 250.34 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 6 .Scientific Research Applications

Synthetic Phenolic Antioxidants and Environmental Impact

Synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), are crucial in retarding oxidative reactions and extending the shelf life of products across different industries. Research has demonstrated their presence in the environment, including indoor dust, air particulates, and human tissues, raising concerns over their potential toxicity and environmental fate. Studies suggest that some SPAs may exhibit hepatic toxicity and endocrine-disrupting effects, with transformation products possibly presenting greater toxicity risks than the parent compounds (Liu & Mabury, 2020).

Three-Phase Partitioning for Bioseparation

Three-phase partitioning (TPP) is an innovative nonchromatographic bioseparation technology gaining attention for its efficiency in separating bioactive molecules from natural sources. This method is particularly applicable in the food, cosmetics, and medicine industries, highlighting the versatility of TPP in the purification of proteins, enzymes, plant oils, polysaccharides, and small organic compounds. Future developments in TPP technology could enhance the production and separation of various bioactive molecules (Yan et al., 2018).

Decomposition of Environmental Pollutants

The study of methyl tert-butyl ether (MTBE) decomposition by adding hydrogen in a cold plasma reactor provides insights into the potential for using radio frequency (RF) plasma reactors for environmental detoxification. This research demonstrates the feasibility of decomposing MTBE, a common oxygenate and octane enhancer in gasoline, which has been a concern due to its environmental release. Such technologies could offer alternative methods for reducing pollutants and converting them into less harmful substances (Hsieh et al., 2011).

Future Directions

The carbamate group is increasingly being used in medicinal chemistry, and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety . Therefore, “tert-Butyl [3-(4-aminophenyl)propyl]carbamate” and similar compounds may have potential applications in drug design and discovery.

Mechanism of Action

Target of Action

Tert-Butyl (3-(4-aminophenyl)propyl)carbamate primarily targets β-secretase and acetylcholinesterase . These enzymes play crucial roles in the human body. β-secretase is involved in the production of amyloid beta peptide, a key player in the development of Alzheimer’s disease. Acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.

Mode of Action

The compound acts as an inhibitor for both β-secretase and acetylcholinesterase . By inhibiting these enzymes, it prevents the production of amyloid beta peptide and slows down the breakdown of acetylcholine. This results in a decrease in amyloid beta peptide aggregation and an increase in acetylcholine levels, which can potentially improve memory and learning.

Biochemical Pathways

The inhibition of β-secretase prevents the cleavage of amyloid precursor protein into amyloid beta peptide . This reduces the aggregation of amyloid beta peptide and the formation of fibrils, which are associated with Alzheimer’s disease. The inhibition of acetylcholinesterase increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Result of Action

The molecular and cellular effects of Tert-Butyl (3-(4-aminophenyl)propyl)carbamate’s action include a decrease in amyloid beta peptide aggregation and an increase in acetylcholine levels . These changes could potentially lead to improved memory and learning, and a reduction in the symptoms of Alzheimer’s disease.

properties

IUPAC Name |

tert-butyl N-[3-(4-aminophenyl)propyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-4-5-11-6-8-12(15)9-7-11/h6-9H,4-5,10,15H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINXOGYWGUOYQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653772 |

Source

|

| Record name | tert-Butyl [3-(4-aminophenyl)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3-(4-aminophenyl)propyl)carbamate | |

CAS RN |

180147-82-4 |

Source

|

| Record name | tert-Butyl [3-(4-aminophenyl)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B600078.png)

![(4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B600084.png)

![3,3,5,5-Tetramethyl-1,4-diazabicyclo[2.2.2]octan-2-one](/img/structure/B600085.png)

![2-Chloro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B600088.png)

![2-Chlorooxazolo[5,4-b]pyridine](/img/structure/B600096.png)